molecular formula C23H20ClN5O2 B2597459 (Z)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide CAS No. 1006971-64-7

(Z)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide

Cat. No. B2597459
CAS RN: 1006971-64-7
M. Wt: 433.9
InChI Key: XVGWBFLDUPZDKO-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Z)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide” is a complex organic compound that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidine ring, a benzyl group, and an acrylamide group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidine ring is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .

Scientific Research Applications

Synthesis of Novel Derivatives

  • Anticancer and Anti-5-Lipoxygenase Agents : Novel series of pyrazolopyrimidines derivatives have been synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. These compounds were explored for their potential as anticancer agents against HCT-116 and MCF-7 cancer cell lines, demonstrating the significant bioactivity of pyrazolopyrimidine derivatives in medicinal chemistry (Rahmouni et al., 2016).

  • Antibacterial Agents : Research into heterocyclic compounds containing a sulfonamido moiety aimed at synthesizing new antibacterial agents has shown promising results, indicating the broad spectrum of activity of such compounds against various bacteria (Azab et al., 2013).

  • Insecticidal and Antibacterial Potential : Synthesis of pyrimidine linked pyrazole heterocyclics has been carried out, showing their insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms, highlighting the diverse biological applications of pyrazolopyrimidine derivatives (Deohate et al., 2020).

Biological Evaluations

  • Antimicrobial and Anticancer Agents : Novel pyrazole derivatives have been synthesized, showing significant in vitro antimicrobial and anticancer activities. These findings suggest the potential utility of pyrazolopyrimidine derivatives in developing new therapeutic agents (Hafez et al., 2016).

  • Adenosine Deaminase Inhibitors : Utilizing the pyrazolo[3,4-d]pyrimidin-4-one ring system has led to the discovery of potent adenosine deaminase inhibitors, with significant implications for treating diseases where adenosine deaminase activity is a key factor (La Motta et al., 2009).

properties

IUPAC Name

(Z)-N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O2/c24-19-8-4-7-18(13-19)15-28-16-26-22-20(23(28)31)14-27-29(22)12-11-25-21(30)10-9-17-5-2-1-3-6-17/h1-10,13-14,16H,11-12,15H2,(H,25,30)/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGWBFLDUPZDKO-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide

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